Trolnitrate phosphate

Description

Contextualization within the Research Landscape of Organic Nitrates and Phosphates

Trolnitrate (B1210428) phosphate (B84403) is chemically distinguished by the presence of both nitrate (B79036) ester groups (-ONO₂) and a phosphate salt component. Organic nitrates have long been a cornerstone of pharmacological research, primarily recognized for their vasodilatory effects. ncats.io Conversely, organic phosphates are fundamental to life, forming the backbone of DNA and playing central roles in cellular energy transfer and signaling. researchgate.net The study of phosphate esters is a mature field, yet their inherent stability in aqueous solutions makes them challenging subjects for synthetic chemistry but ideal for biological information storage. nih.gov

The combination of these two distinct chemical moieties in a single compound is noteworthy. The presence of multiple nitrate groups suggests potential applications as an energetic material, a characteristic area of interest in materials science. solubilityofthings.com Simultaneously, its nature as a phosphate ester derivative connects it to the vast and complex field of bio-organic chemistry. Research suggests that the interaction with phosphoric acid can enhance the reactivity of the parent molecule, potentially creating pathways for more complex chemical reactions and applications. solubilityofthings.com This dual functionality places trolnitrate phosphate in a unique position within the broader landscape of chemical research, bridging concepts from pharmacology, materials science, and bio-organic chemistry.

Historical Trajectories of Research on Complex Phosphate Esters

The academic investigation into complex phosphate esters has a rich history spanning over seven decades. researchgate.net Foundational work in the mid-20th century, notably by researchers like Frank Westheimer, began to unravel the mechanisms of phosphate ester hydrolysis and transfer, processes that are fundamental to biology. researchgate.net This era established key concepts regarding the reactivity and stability of these compounds, including the so-called "anti-branching rule," which described the high instability of branched ultraphosphates in aqueous environments—a concept later revisited and refined by computational studies. researchgate.net

Within this historical context, trolnitrate phosphate emerged in the early 1950s. Its preparation, involving the nitration of triethanolamine (B1662121) and subsequent precipitation with phosphoric acid, was documented in patents from 1951 and 1952. drugfuture.com Following its synthesis, the compound was investigated primarily for its pharmacological properties as a coronary vasodilator. drugfuture.com Key animal studies were conducted in the 1960s to compare its mechanism of action to that of nitroglycerin. medkoo.comhodoodo.com However, after this initial period of discovery and pharmacological characterization, dedicated academic research on the compound appears to have waned significantly, with one major drug monograph on it now being retired. drugfuture.com

Identification of Current Research Gaps and Future Directions for Trolnitrate Phosphate Studies

A review of the scientific literature reveals a substantial gap in recent academic research focused specifically on trolnitrate phosphate. Following the initial wave of synthesis and pharmacological studies in the mid-20th century, the compound has received limited attention. Its current availability primarily through custom synthesis, rather than as a standard stock chemical, suggests a low level of ongoing research demand. hodoodo.com This lack of contemporary investigation constitutes the most significant research gap.

Several promising directions for future studies can be identified. The historical classification of trolnitrate phosphate as a vasodilator for angina warrants re-examination using modern analytical and computational tools. drugfuture.comgoogle.com Such studies could provide deeper insights into its mechanism of action at a molecular level, a feat not possible with the techniques available during its initial investigation.

Furthermore, the compound's inherent dual functionality presents unexplored research avenues. Its properties as an energetic material, owing to the high density of nitrate groups, could be of interest to materials science. solubilityofthings.com In parallel, its potential bioactivity beyond vasodilation is an area ripe for exploration. solubilityofthings.com Recent patent literature, for instance, has listed trolnitrate phosphate among compounds related to the development of inhibitors for glucose-6-phosphate dehydrogenase (G6PD) in the context of treating cardiovascular conditions. google.com Investigating this potential interaction with G6PD could represent a novel and clinically relevant line of inquiry. A modern reinvestigation could also focus on its synthesis, reactivity, and potential as a precursor for other complex molecules, leveraging its unique chemical structure. solubilityofthings.com

Compound Index

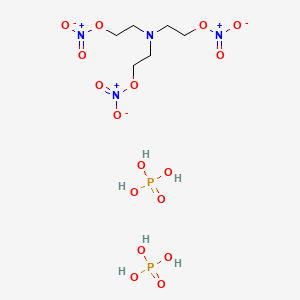

Structure

3D Structure of Parent

Properties

CAS No. |

588-42-1 |

|---|---|

Molecular Formula |

C6H18N4O17P2 |

Molecular Weight |

480.17 g/mol |

IUPAC Name |

2-[bis(2-nitrooxyethyl)amino]ethyl nitrate;phosphoric acid |

InChI |

InChI=1S/C6H12N4O9.2H3O4P/c11-8(12)17-4-1-7(2-5-18-9(13)14)3-6-19-10(15)16;2*1-5(2,3)4/h1-6H2;2*(H3,1,2,3,4) |

InChI Key |

UOCLRXFKRLRMKV-UHFFFAOYSA-N |

SMILES |

C(CO[N+](=O)[O-])N(CCO[N+](=O)[O-])CCO[N+](=O)[O-].OP(=O)(O)O.OP(=O)(O)O |

Canonical SMILES |

C(CO[N+](=O)[O-])N(CCO[N+](=O)[O-])CCO[N+](=O)[O-].OP(=O)(O)O.OP(=O)(O)O |

Appearance |

Solid powder |

Other CAS No. |

588-42-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

7077-34-1 (Parent) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Aminotrate phosphate, Metamine, Nitretamin phosphate, Trolnitrate phosphate, Triethanolamine trinitrate biphosphate |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for Trolnitrate Phosphate

Established Synthetic Pathways and Mechanistic Considerations

The synthesis of Trolnitrate (B1210428) Phosphate (B84403), chemically known as 2-[bis(2-nitrooxyethyl)amino]ethyl nitrate (B79036) phosphoric acid, involves the transformation of triethanolamine (B1662121) into its trinitrate ester, followed by the formation of a phosphate salt. nih.gov While specific, detailed mechanistic studies for this exact compound are not extensively published, the pathway can be inferred from well-established reactions in organic chemistry. The initial step is the nitration of the three hydroxyl groups of triethanolamine, likely using a mixed acid nitrating agent such as a combination of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. This ion then undergoes electrophilic attack by the oxygen atoms of the alcohol groups on triethanolamine. The final step is the formation of the phosphate salt through a standard acid-base reaction with phosphoric acid. nih.govhodoodo.com

Role of Protective Groups in Multifunctional Phosphate Synthesis

In the synthesis of complex, multifunctional molecules containing phosphate groups, protecting groups are indispensable tools. wiley.com They serve to temporarily block a reactive functional moiety, such as a hydroxyl or amino group, to allow a chemical reaction to be performed selectively at another site. wiley.comgoogle.com A protecting group must be easy to introduce in high yield, stable under the desired reaction conditions, and readily removable in good yield without affecting the rest of the molecule. wiley.com

The synthesis of poly(phosphoester)s (PPEs) provides a clear example of the strategic use of protective groups. For instance, to create multifunctional PPEs with pendant hydroxyl groups, monomers with protected hydroxyls are often used. A notable strategy involves the use of orthogonal protective groups, which can be removed selectively under different conditions. This allows for the precise, stepwise unveiling of reactive sites. rsc.org For example, benzyl (B1604629) and acetal (B89532) groups have been used as orthogonal protection for hydroxyl functionalities in the synthesis of certain PPEs. rsc.org The benzyl group can be removed by mild catalytic hydrogenation, while the acetal group is cleaved by acidic hydrolysis, with neither process affecting the polyester (B1180765) backbone. rsc.org

Phosphate triesters themselves can also act as multifunctional tethers that combine the characteristics of a protective group and a latent leaving group, enabling complex, multi-step, one-pot reaction sequences. nih.gov

Table 1: Examples of Orthogonal Protective Groups in Poly(phosphoester) Synthesis

| Protective Group | Monomer Example | Deprotection Method | Released Functional Group | Reference |

|---|---|---|---|---|

| Benzyl | 2-(2-(benzyloxy)ethoxy)-1,3,2-dioxaphospholane-2-oxide (BnEEP) | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Primary Hydroxyl (-OH) | rsc.org |

Catalytic Methodologies in Organophosphate Esterification

Catalysis is fundamental to the efficient and selective synthesis and modification of organophosphate esters. A wide array of enzymes, known as phosphotriesterases, are capable of detoxifying organophosphates through catalytic hydrolysis. nih.gov These enzymes are typically metal-dependent hydrolases that feature a hydrophobic active site. nih.gov The catalytic mechanism often involves the activation of the phosphorus center through a direct interaction between the phosphoryl oxygen and a divalent metal cation in the active site, which increases the electrophilicity of the phosphorus atom and facilitates nucleophilic attack by a water molecule or hydroxide (B78521) ion. nih.govresearchgate.net

Beyond enzymatic methods, synthetic catalysts based on transition metals are widely employed. Metal-organic frameworks (MOFs), such as the zirconium-based NU-1000, have demonstrated high catalytic activity for the hydrolysis of phosphate esters, functioning similarly to enzymes by providing a Lewis acidic site (the Zr cluster) to activate the P=O bond. researchgate.net Furthermore, transition-metal complexes of palladium, nickel, cobalt, and rhodium are used extensively in cross-coupling reactions where organophosphates serve as electrophiles. mdpi.com For example, the Suzuki reaction can be used to form carbon-carbon bonds by coupling aryl phosphates with boronic acids in the presence of a palladium or nickel catalyst. mdpi.com The phosphate group can also serve as a directing group, facilitating the activation and functionalization of adjacent C-H bonds. mdpi.com

Table 2: Comparison of Catalytic Systems for Organophosphate Reactions

| Catalyst Type | Example | Reaction Type | Mechanistic Feature | Reference |

|---|---|---|---|---|

| Enzyme | Phosphotriesterase (PTE) | Hydrolysis | Bimetallic active site activates P=O for nucleophilic attack. | nih.gov |

| Metal-Organic Framework (MOF) | NU-1000 (Zr-based) | Hydrolysis | Lewis acidic Zr₆ node activates P=O bond. | researchgate.net |

| Transition Metal Complex | Palladium or Nickel Complexes | Cross-Coupling (e.g., Suzuki) | Catalyzes reaction of organophosphates with nucleophiles (e.g., boronic acids). | mdpi.com |

Development of Novel Synthetic Approaches for Trolnitrate Phosphate Analogues

The development of analogues of a parent compound like Trolnitrate Phosphate is driven by the desire to refine or alter its chemical and physical properties. This involves creating novel phosphorylated derivatives and employing advanced synthesis techniques to improve efficiency and scalability.

Design Principles for Novel Phosphorylated Derivatives

The design of novel phosphorylated molecules is a common strategy in medicinal chemistry and materials science. Introducing a phosphate or phosphonate (B1237965) group can significantly alter a molecule's characteristics. The primary design principle often involves the strategic phosphorylation of a known molecular scaffold to generate new properties. mdpi.com

For instance, researchers have designed and synthesized phosphorylated derivatives of the drug Abacavir to enhance its antiviral efficacy. nih.gov In another study, N- and O-phosphorylated derivatives of tacrine (B349632) were created, with the design guided by molecular docking studies to predict binding to target enzymes. nih.govtandfonline.com A further example involves introducing a penta-1,4-diene-3-one group into phosphate derivatives to generate novel compounds with potent biological activities. mdpi.com These examples underscore a common approach: identifying a core structure and introducing a phosphorus-containing moiety to modulate its function, a principle directly applicable to the design of Trolnitrate Phosphate analogues. mdpi.com

Table 3: Examples of Design Strategies for Phosphorylated Derivatives

| Parent Scaffold | Phosphorylating Moiety | Design Rationale | Target Application | Reference |

|---|---|---|---|---|

| Abacavir | Various phosphate analogues | Improve antiviral efficacy against Newcastle disease virus. | Antiviral Agent | nih.gov |

| Tacrine | N- and O-phosphoryl groups | Enhance binding to and inhibition of cholinesterases. | Anti-Alzheimer's Agent | nih.govtandfonline.com |

Scalable and Continuous Flow Synthesis Techniques for Phosphate Compounds

Traditional batch synthesis of chemical compounds can face limitations in terms of yield, reaction time, scalability, and safety, especially for hazardous reactions. csic.esresearchgate.net Continuous flow chemistry has emerged as a powerful alternative, offering superior control over reaction parameters, enhanced safety, and improved efficiency and scalability. mdpi.comrsc.org

This technology has been successfully applied to the synthesis of various organophosphorus compounds. For example, a continuous stirred tank reactor (CSTR) system was used to optimize the Pudovik reaction for synthesizing α-hydroxyphosphonates and their subsequent rearrangement to phosphates, significantly reducing reaction times compared to batch methods. mdpi.com Enzymatic synthesis of phosphorylated compounds, such as glucose-6-phosphate, has also been achieved on a gram scale using continuous-flow packed-bed reactors with immobilized enzymes. nih.gov The industrial synthesis of the anti-influenza drug oseltamivir (B103847) phosphate (Tamiflu) from ethyl shikimate has been demonstrated in a continuous-flow process, highlighting the technology's potential for producing complex molecules efficiently. researchgate.net These methodologies provide a clear roadmap for the potential large-scale, safe, and efficient production of Trolnitrate Phosphate and its analogues. csic.es

Exploration of Phosphorus-Nitrogen Linkages in Phosphate Derivatives

The phosphorus-nitrogen (P-N) bond is a key structural motif that imparts unique properties to molecules and has found applications in synthetic methodology and materials science. mdpi.comumich.edu The formation and cleavage of P-N linkages in phosphoramido derivatives have been studied extensively. nih.gov Phosphoramidates, which contain a P-N bond, have been explored as plausible prebiotic phosphorylating agents and are key intermediates in various biological and synthetic processes. mdpi.com

In synthetic chemistry, P-N derivatives are used in the synthesis of nucleotides. mdpi.com For example, the reaction of phosphoimidazolide-activated nucleosides, which contain a P-N bond, is a model for phosphoryl transfer reactions. Kinetic studies have shown that these reactions can proceed via two pathways: hydrolysis of the P-N bond or nucleophilic substitution at the phosphorus atom. researchgate.net

The incorporation of nitrogen alongside phosphorus in a material can also lead to synergistic effects. In the field of flame retardants, for example, the combination of phosphorus and nitrogen compounds enhances thermal stability and promotes char formation during combustion, an effect attributed to the formation of stable P-N linkages. researchgate.net This exploration into P-N chemistry opens up avenues for creating Trolnitrate Phosphate derivatives with novel properties by replacing a P-O linkage with a P-N linkage, potentially altering the compound's stability and reactivity.

Advanced Analytical Methodologies for Trolnitrate Phosphate Characterization

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy offers unparalleled insights into the molecular architecture of trolnitrate (B1210428) phosphate (B84403). Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for unambiguous structural elucidation and molecular identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the structure of molecules in solution. For trolnitrate phosphate, both proton (¹H NMR) and phosphorus-31 (³¹P NMR) spectroscopy would provide critical information.

Crucially, ³¹P NMR spectroscopy serves as a specific probe for the phosphate moiety of the compound. Since trolnitrate phosphate is a salt of phosphoric acid, its ³¹P NMR spectrum is expected to exhibit a single resonance, characteristic of a phosphate species in a specific chemical environment. The chemical shift of this peak would be sensitive to the pH and the nature of the counter-ion. In a decoupled ³¹P NMR spectrum, this would appear as a sharp singlet. The analysis of related organophosphate compounds by ³¹P NMR is a well-established practice. For instance, the ³¹P NMR chemical shifts of various phosphate-containing compounds are well-documented and provide a reference for predicting the spectral features of trolnitrate phosphate.

Illustrative ³¹P NMR Chemical Shift Data for Related Phosphate Compounds

| Compound/Phosphate Species | Typical ³¹P Chemical Shift (ppm) relative to 85% H₃PO₄ |

| Orthophosphoric acid (H₃PO₄) | 0 |

| Dihydrogen phosphate (H₂PO₄⁻) | +0.5 to +4 |

| Monohydrogen phosphate (HPO₄²⁻) | +3 to +6 |

| Phosphate ion (PO₄³⁻) | +6 to +8 |

| Alkyl phosphates | -1 to +2 |

This table is for illustrative purposes and shows typical chemical shift ranges for various phosphate species. The exact chemical shift for trolnitrate phosphate would need to be determined experimentally.

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. For trolnitrate phosphate, both the trolnitrate cation and the phosphate anion can be analyzed.

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are suitable ionization techniques for a polar and thermally labile compound like trolnitrate phosphate. In positive-ion mode ESI-MS, the trolnitrate cation [N(CH₂CH₂ONO₂)₃H]⁺ would be expected to be observed. High-resolution mass spectrometry (HRMS) would allow for the determination of its exact mass, which can be used to confirm its elemental formula (C₆H₁₃N₄O₉).

Fragmentation of the trolnitrate cation in tandem mass spectrometry (MS/MS) experiments would likely involve the sequential loss of nitro groups (NO₂) or nitrate (B79036) radicals (•NO₃), as well as cleavage of the C-N and C-O bonds of the triethanolamine (B1662121) backbone. While specific mass spectral data for trolnitrate phosphate is scarce in the literature, analysis of similar nitrate esters shows characteristic fragmentation patterns.

In negative-ion mode, the phosphate species (e.g., H₂PO₄⁻) would be detected. Inductively coupled plasma mass spectrometry (ICP-MS) could also be employed for the highly sensitive and specific quantification of the phosphorus content.

Hypothetical Fragmentation Pattern of the Trolnitrate Cation in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| [C₆H₁₂N₄O₉ + H]⁺ | [C₆H₁₂N₃O₇]⁺ | HNO₂ |

| [C₆H₁₂N₄O₉ + H]⁺ | [C₄H₈N₃O₆]⁺ | C₂H₄O₃N |

| [C₆H₁₂N₄O₉ + H]⁺ | [C₂H₄N₂O₃]⁺ | C₄H₈N₂O₆ |

This table presents a hypothetical fragmentation pathway for the trolnitrate cation based on the general fragmentation behavior of similar molecules. The actual fragmentation would need to be confirmed experimentally.

Chromatographic Separation and Trace Analysis

Chromatographic techniques are essential for the separation of trolnitrate phosphate from impurities, related substances, or matrix components, and for its quantification, even at trace levels.

Given its polarity and thermal lability, High-Performance Liquid Chromatography (HPLC) is the most suitable chromatographic technique for the analysis of trolnitrate phosphate. Reversed-phase HPLC with a C18 or C8 column would likely be the method of choice. The mobile phase would typically consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, with a suitable buffer to control the pH and ensure good peak shape.

Detection can be achieved using a variety of detectors. A UV detector would be applicable due to the presence of the nitrate groups, which have a UV absorbance. More specific and sensitive detection can be achieved by coupling the HPLC system to a mass spectrometer (LC-MS). LC-MS would provide both retention time and mass-to-charge ratio information, allowing for highly selective and sensitive quantification.

Gas Chromatography (GC) is generally not suitable for the direct analysis of intact trolnitrate phosphate due to its low volatility and thermal instability. The high temperatures of the GC inlet and column would likely cause the compound to decompose. However, GC could potentially be used for the analysis of degradation products or after derivatization to form more volatile and stable compounds.

The development of analytical methods for the analysis of trolnitrate phosphate in complex mixtures, such as pharmaceutical formulations or biological samples, requires careful optimization of several parameters. For an LC-MS method, these would include the choice of the column, the mobile phase composition and gradient, the ion source parameters, and the mass analyzer settings.

Method validation according to regulatory guidelines would be necessary to ensure the reliability of the results. This would involve assessing parameters such as specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit. The use of an internal standard is highly recommended for accurate quantification, especially in complex matrices, to compensate for variations in sample preparation and instrument response.

Chemometric Approaches in Analytical Data Interpretation

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of trolnitrate phosphate analysis, chemometrics can be applied to various aspects of data interpretation.

For instance, in the analysis of spectroscopic data (e.g., from NMR or IR), chemometric techniques such as Principal Component Analysis (PCA) can be used to classify samples, identify outliers, and detect subtle spectral differences that may not be apparent from visual inspection. This can be particularly useful in quality control to ensure batch-to-batch consistency of the product.

In chromatographic analysis, chemometric methods can be employed for optimizing the separation conditions and for resolving co-eluting peaks. Multivariate calibration methods, such as Partial Least Squares (PLS) regression, can be used to build predictive models for the quantification of trolnitrate phosphate in the presence of interfering substances, using the entire spectrum or chromatogram instead of a single wavelength or peak.

While there are no specific reports on the application of chemometrics to trolnitrate phosphate analysis, the principles are broadly applicable and could significantly enhance the quality and amount of information obtained from the analytical measurements.

Computational Modeling and Theoretical Chemistry of Trolnitrate Phosphate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and inherent reactivity of trolnitrate (B1210428) phosphate (B84403). These ab initio and density functional theory (DFT) methods allow for the detailed investigation of molecular orbitals, charge distribution, and electrostatic potential, which are key determinants of a molecule's chemical behavior.

The structure of trolnitrate phosphate, 2-[bis(2-nitrooxyethyl)amino]ethyl nitrate (B79036);phosphoric acid, features multiple nitrooxy (-ONO2) groups and a phosphate moiety. solubilityofthings.comnih.gov These functional groups, particularly the nitro groups, are highly electronegative and contribute to the compound's significant polarity. solubilityofthings.com Quantum chemical calculations can precisely map the electron density distribution, highlighting the electrophilic and nucleophilic sites within the molecule. For instance, the nitrogen atoms of the nitro groups and the oxygen atoms are expected to have a partial negative charge, while the adjacent carbon and nitrogen atoms would be more electropositive.

Detailed Research Findings: The relationship between trolnitrate and phosphoric acid enhances its reactivity, creating avenues for more complex chemical reactions. solubilityofthings.com The presence of multiple nitro groups is a key factor in its high energy content and its tendency to decompose exothermically. solubilityofthings.com Understanding the electronic effects through quantum calculations is crucial for predicting its stability and potential applications in energetic materials. solubilityofthings.comsolubilityofthings.com

Calculations can also determine key quantum chemical descriptors that are vital for assessing reactivity.

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance for Trolnitrate Phosphate |

|---|---|

| HOMO/LUMO Energies | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap indicate the chemical reactivity and kinetic stability. A small energy gap suggests higher reactivity. |

| Electron Density Distribution | Maps the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and is used to predict how the molecule will interact with other chemical species. |

| Natural Bond Orbital (NBO) Analysis | Provides insights into intramolecular and intermolecular bonding and interactions, such as charge transfer. |

While specific published quantum chemical calculation data for trolnitrate phosphate is scarce, the principles of these calculations are well-established for organophosphates and nitro compounds. pleiades.onlineresearchgate.netrsc.org Such calculations would be invaluable for a deeper understanding of its chemical nature.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-System Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For trolnitrate phosphate, MD simulations can provide critical insights into its conformational flexibility and how it interacts with other molecules or biological systems.

The trolnitrate molecule possesses several rotatable bonds, allowing it to adopt a wide range of conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This conformational analysis is crucial as the three-dimensional shape of the molecule can significantly influence its physical properties and biological activity. fortunejournals.comnih.gov

Detailed Research Findings: In the context of ligand-system interactions, MD simulations can model how trolnitrate phosphate might bind to a biological target, such as a receptor or enzyme. utexas.edunih.gov For instance, simulations can track the trajectory of the ligand as it approaches the binding site, revealing the key intermolecular interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the complex. nih.govpeerj.com The phosphate and nitro groups of trolnitrate phosphate are capable of forming strong hydrogen bonds, which would likely play a significant role in any ligand-receptor interactions. solubilityofthings.com

Table 2: Application of Molecular Dynamics Simulations to Trolnitrate Phosphate

| Simulation Aspect | Information Gained |

|---|---|

| Conformational Sampling | Identifies low-energy conformations and the flexibility of the molecule in different environments (e.g., in vacuum, in solution). |

| Ligand Docking and Binding | Simulates the interaction with a target protein, predicting the binding mode and affinity. peerj.com |

| Solvation Effects | Studies how the surrounding solvent molecules influence the structure and dynamics of trolnitrate phosphate. |

| Free Energy Calculations | Estimates the binding free energy of the ligand-receptor complex, providing a quantitative measure of binding strength. peerj.com |

MD simulations have been successfully applied to study the conformational changes and interactions of other phosphate-containing molecules, demonstrating the utility of this approach. nih.govbiorxiv.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Development for Phosphate Esters

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. epa.govjetir.org These models are built by correlating molecular descriptors with experimental data. For phosphate esters like trolnitrate phosphate, QSAR and QSPR models can be developed to predict a range of endpoints.

The development of a QSAR/QSPR model involves several key steps:

Data Collection: A dataset of compounds with known activities or properties is assembled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These can be constitutional, topological, geometric, or quantum-chemical descriptors.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that links the descriptors to the activity or property. jetir.orgresearchgate.net

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. jetir.org

Detailed Research Findings: For phosphate esters, QSAR/QSPR studies have been used to predict various properties, including toxicity and environmental fate. epa.gov The descriptors used in these models can provide insights into the structural features that govern the observed activity or property.

Table 3: Common Molecular Descriptors in QSAR/QSPR for Phosphate Esters

| Descriptor Class | Examples | Relevance |

|---|---|---|

| Constitutional | Molecular weight, number of atoms of a certain type. | Basic molecular properties. |

| Topological | Connectivity indices, shape indices. | Describe molecular branching and shape. |

| Geometric | Molecular surface area, molecular volume. | Relate to the size and shape of the molecule. |

| Quantum-Chemical | HOMO/LUMO energies, dipole moment, partial charges. | Describe the electronic properties and reactivity. epa.gov |

| Hydrophobicity | Log P (octanol-water partition coefficient). | Important for predicting biological activity and environmental distribution. jetir.org |

The development of robust QSAR/QSPR models for phosphate esters can aid in the screening of new compounds and in the assessment of their potential effects without the need for extensive experimental testing. mdpi.comnih.gov

Predictive Modeling for Chemical Transformations and Reaction Pathways

Predictive modeling in chemistry utilizes computational methods to forecast the outcomes of chemical reactions, including identifying the major products and elucidating the reaction mechanisms. nexocode.comarxiv.org For trolnitrate phosphate, these models can be applied to understand its synthesis, degradation, and potential metabolic pathways.

Computational tools can predict the most likely sites of reaction in a molecule and the energy barriers associated with different reaction pathways. This can be achieved through quantum mechanical calculations of transition states or by using machine learning models trained on large databases of known reactions. iscientific.orgnih.gov

Detailed Research Findings: The reactivity of trolnitrate phosphate is largely dictated by the nitro and phosphate functional groups. solubilityofthings.comsolubilityofthings.com Predictive models could be used to explore its decomposition pathways under various conditions (e.g., thermal, photochemical). For example, the cleavage of the O-NO2 bonds is a likely initial step in its decomposition.

Furthermore, predictive models can assist in designing efficient synthetic routes to trolnitrate phosphate. By analyzing the reactivity of potential starting materials and intermediates, computational methods can help to identify the optimal reaction conditions and catalysts. nih.gov

| Thermodynamic Calculations | Predicting the feasibility of a reaction by calculating the change in Gibbs free energy. |

The application of these predictive modeling techniques can accelerate the discovery and development of new chemical entities and provide a deeper understanding of their chemical behavior. nexocode.com

Lack of Scientific Data Prevents Detailed Analysis of Trolnitrate Phosphate's Environmental Degradation

A thorough investigation into the environmental fate and degradation kinetics of the chemical compound trolnitrate phosphate has revealed a significant lack of publicly available scientific literature on the subject. Despite extensive searches for data pertaining to its breakdown under various environmental conditions, no specific studies detailing its degradation pathways, kinetics, or the resulting byproducts could be identified. As a result, a detailed and scientifically accurate article structured around the specific degradation processes, as requested, cannot be generated at this time.

The intended article was to be structured around the following key areas of environmental transformation:

Degradation Kinetics and Environmental Transformation of Trolnitrate Phosphate

Kinetic Modeling of Environmental Fate Processes:Finally, this section would have presented models that use kinetic data to predict the long-term behavior and persistence of trolnitrate (B1210428) phosphate (B84403) in the environment.

The absence of research in these specific areas for trolnitrate phosphate makes it impossible to provide a thorough, informative, and scientifically accurate account as outlined. While general principles of organophosphate degradation exist, applying them to trolnitrate phosphate without specific experimental data would be speculative and would not meet the required standard of scientific accuracy.

Q & A

Q. What are the recommended methods for synthesizing Trolnitrate phosphate, and how is its purity validated?

Trolnitrate phosphate (C₆H₁₂N₄O₉·2H₃PO₄) is synthesized via esterification of 2,2',2''-nitrilotriethanol with nitric acid, followed by phosphate salt formation. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. Acute toxicity studies (e.g., LD₅₀ determination in rodents) are critical for validating pharmacological safety .

Q. How can researchers design experiments to quantify phosphate derivatives in Trolnitrate phosphate formulations?

Spectrophotometric analysis using vanadate-molybdate reagents is a standard method. Prepare a calibration curve with known phosphate concentrations, measure absorbance at 400–450 nm, and apply linear regression to determine unknowns. Ensure blank subtraction and triplicate measurements to minimize instrumental error . For complex matrices, hyphenated techniques like HPLC-ICP-MS may enhance specificity .

Advanced Research Questions

Q. How should conflicting acute toxicity data (e.g., LD₅₀ values) for Trolnitrate phosphate be reconciled?

Discrepancies in LD₅₀ values (e.g., 100 mg/kg intravenously vs. 330 mg/kg orally in rodents) arise from administration routes, vehicle solvents, and inter-species variability. Researchers should:

- Standardize protocols (OECD/EPA guidelines).

- Report solvent effects (e.g., ethanol vs. saline).

- Use meta-analysis to aggregate data across studies .

Table 1: Acute Toxicity Data for Trolnitrate Phosphate

| Administration Route | LD₅₀ (mg/kg) | Species | Source |

|---|---|---|---|

| Intravenous | 100 | Mouse | |

| Oral | 330 | Mouse | |

| Intraperitoneal | 130 | Rat |

Q. What methodological challenges arise in analyzing Trolnitrate phosphate’s vasodilatory efficacy in clinical trials?

Historical trials failed due to poor bioavailability and lack of dose-response correlation. To address this:

- Use randomized, double-blind designs with placebo controls.

- Incorporate pharmacokinetic markers (e.g., plasma nitrate levels).

- Apply Bayesian statistics to handle small sample sizes .

Q. How can hyperspectral imaging (HSI) and mineral liberation analysis (MLA) improve phosphate characterization in Trolnitrate phosphate research?

HSI (400–2500 nm) identifies phosphate mineral phases via spectral signatures (e.g., fluorapatite vs. calcite). MLA quantifies mineral liberation and associations, enabling particle-level analysis. Cross-validate results with electron probe microanalysis (EPMA) for elemental accuracy .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing phosphate quantification data?

Q. How should researchers address batch-to-batch variability in Trolnitrate phosphate synthesis?

Implement quality-by-design (QbD) principles:

- Monitor reaction parameters (temperature, pH) in real time.

- Use design of experiments (DoE) to optimize yield and purity.

- Apply Fourier-transform infrared (FTIR) spectroscopy for rapid batch validation .

Ethical and Regulatory Considerations

Q. Why did the FDA revoke approval for Trolnitrate phosphate, and how can researchers avoid similar pitfalls?

The FDA revoked approval in 1982 due to insufficient clinical efficacy and bioavailability data. Modern researchers should:

- Preclinically validate bioavailability using Caco-2 cell models.

- Engage early with regulatory agencies (e.g., pre-IND meetings) to align trial designs with efficacy endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.